molecular formula C9H15NO B1394580 N-prop-2-ynylhexanamide CAS No. 62899-12-1

N-prop-2-ynylhexanamide

Cat. No.: B1394580
CAS No.: 62899-12-1
M. Wt: 153.22 g/mol
InChI Key: OYZCVVFKDQWYFQ-UHFFFAOYSA-N
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Description

N-prop-2-ynylhexanamide is a chemical intermediate featuring a terminal alkyne group, making it a valuable building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, widely known as "Click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne and any azide-functionalized molecule. The hexanamide chain contributes to favorable lipophilicity, which can be instrumental in tuning the overall properties of the final conjugate. This bioorthogonal ligation strategy is a cornerstone technique in chemical biology and materials science for labeling biomolecules, developing biosensors, and synthesizing complex polymer conjugates. In practical research applications, this compound serves as a key synthetic precursor. It has been utilized in the development of novel nucleoside conjugates designed as potential anticancer agents, where its alkyne handle enabled conjugation to a DNA intercalating moiety via a click reaction. The resulting conjugate demonstrated selective cytotoxicity in cancer cells by inhibiting DNA synthesis. Furthermore, alkyne-containing compounds like this compound are fundamental in synthesizing fluorescent probes, such as Cyanine-alkyne derivatives, used for near-infrared bioimaging and tracking studies. When planning experiments, researchers should note that the terminal alkyne is typically conjugated to an azide in the presence of a Cu(I) catalyst, often generated in situ from a mixture of copper sulfate and a reducing agent like sodium ascorbate. As with all experimental compounds, users should consult relevant safety data sheets and conduct thorough characterization (e.g., NMR, mass spectrometry) to confirm compound identity and purity for their specific application. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-prop-2-ynylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-5-6-7-9(11)10-8-4-2/h2H,3,5-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZCVVFKDQWYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693644
Record name N-(Prop-2-yn-1-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62899-12-1
Record name N-(Prop-2-yn-1-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Prop 2 Ynylhexanamide and Its Derivatives

Amide Bond Formation Strategies for N-prop-2-ynylhexanamide Synthesis

The direct reaction between a carboxylic acid (hexanoic acid) and an amine (propargylamine) to form an amide is generally unfavorable under mild conditions. This is due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt. chemistrysteps.com Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

Carbodiimides are a class of highly effective coupling agents that facilitate amide bond formation by activating the carboxylic acid group. N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are two of the most common reagents used for this purpose. chemistrysteps.com

The general mechanism involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate serves as an excellent leaving group, which is subsequently displaced by the amine (propargylamine) via nucleophilic acyl substitution to yield the desired amide, this compound. libretexts.org The primary functions of the carbodiimide are to prevent the preliminary acid-base reaction and to convert the hydroxyl group of the carboxylic acid into a good leaving group. chemistrysteps.com

DCC (N,N'-dicyclohexylcarbodiimide): DCC is a potent dehydrating agent used to form amides from carboxylic acids and amines. masterorganicchemistry.com While effective, a significant drawback of using DCC is the formation of a byproduct, N,N'-dicyclohexylurea (DCU). nih.gov DCU is poorly soluble in most common organic solvents, which can complicate the purification of the final product. nih.gov

EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): EDC functions in a manner identical to DCC. chemistrysteps.com Its primary advantage is that the urea byproduct formed is water-soluble, allowing for its easy removal during an aqueous workup. cbijournal.com This simplifies the purification process, making EDC a preferred reagent in many applications. cbijournal.com Reactions using EDC often provide good to excellent yields at room temperature. chemistrysteps.comnih.gov Additives like 1-hydroxybenzotriazole (HOBt) can be used in conjunction with EDC to improve reaction efficiency, particularly with less reactive amines, by forming a more reactive HOBt ester intermediate. nih.gov

Coupling AgentAbbreviationByproductByproduct SolubilityKey AdvantagesKey Disadvantages
N,N'-dicyclohexylcarbodiimideDCCN,N'-dicyclohexylurea (DCU)Poorly soluble in common organic solventsHigh reactivity, effective dehydrating agent. masterorganicchemistry.comDifficult purification due to insoluble byproduct. nih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDC-HCl1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleEasy removal of byproduct via aqueous workup. cbijournal.comHigher cost compared to DCC.

Beyond carbodiimides, other methods can be employed to synthesize this compound. These often involve converting the carboxylic acid into a more reactive derivative first. libretexts.orgkhanacademy.org

From Acyl Chlorides: Hexanoic acid can be converted to its more reactive acid chloride derivative, hexanoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting hexanoyl chloride is highly electrophilic and reacts readily with propargylamine to form the amide. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed. youtube.com If a base is not used, the HCl generated will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. youtube.com

From Acid Anhydrides: Hexanoic anhydride can also serve as a precursor. It reacts with propargylamine to yield this compound and a molecule of hexanoic acid as a byproduct. Similar to the acyl chloride method, this reaction is generally efficient.

Other Coupling Reagents: A variety of other coupling reagents have been developed for amide synthesis, although they are often more specialized. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are known to be effective, but their use can be sluggish or result in lower yields for certain substrates. nih.gov

Process Optimization and Scalability Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger, more industrial scale requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

Choice of Coupling Reagent: For large-scale synthesis, EDC-HCl is often favored over DCC despite its higher cost. cbijournal.com The primary reason is the simplified purification process due to the water-soluble urea byproduct, which avoids time-consuming and difficult filtration or chromatographic steps needed to remove DCU. nih.govcbijournal.com

Solvent Selection: The choice of solvent is critical. Ideal solvents should be low-cost, have a low environmental impact ("green" solvents), be easy to remove and recycle, and ensure all reactants and intermediates remain in solution.

Reaction Conditions: Optimizing temperature, reaction time, and reactant stoichiometry is crucial. While heating can sometimes accelerate amide formation, it can also lead to side reactions and decomposition, particularly with sensitive functional groups like the terminal alkyne. Room temperature reactions, often achievable with carbodiimide coupling, are generally preferred for scalability. chemistrysteps.com

Purification Strategy: Chromatography is often not feasible for large-scale production. Developing a process that relies on extraction, crystallization, or distillation for purification is essential for scalability. The use of EDC facilitates a simpler extractive workup. cbijournal.com

Atom Economy: Synthetic routes with higher atom economy (i.e., that incorporate a larger proportion of reactant atoms into the final product) are more efficient and generate less waste. One-pot reactions like the A³ coupling for precursor synthesis are advantageous in this regard.

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The generation of stereocenters in the synthesis of this compound derivatives is of significant interest for various applications in medicinal chemistry and materials science. Enantioselective and diastereoselective methodologies allow for the precise control of the three-dimensional arrangement of atoms, leading to the formation of specific stereoisomers. While literature directly addressing the stereoselective synthesis of this compound is limited, analogous strategies for the creation of chiral propargylamines and related structures provide a strong foundation for the development of synthetic routes to chiral derivatives of this compound. These approaches can be broadly categorized into two main strategies: the use of chiral catalysts in asymmetric reactions and the employment of chiral auxiliaries to direct stereochemical outcomes.

One of the most powerful methods for establishing chirality is through catalytic asymmetric synthesis. The asymmetric A³ (aldehyde-alkyne-amine) coupling reaction is a prominent example, enabling the enantioselective synthesis of chiral propargylamines. nih.govnih.gov This multicomponent reaction, which combines an aldehyde, an alkyne, and an amine, can be rendered enantioselective through the use of a chiral catalyst, typically a complex of a metal such as copper, gold, silver, zinc, or zirconium with a chiral ligand. thieme-connect.comacs.org For instance, copper(I) catalysts in conjunction with chiral ligands have been shown to be effective in promoting the asymmetric addition of terminal alkynes to imines, which are often generated in situ from the aldehyde and amine. digitellinc.com The choice of ligand is crucial for achieving high levels of enantioselectivity.

Another significant approach involves the use of chiral Brønsted acids as catalysts. acs.org For example, a BINOL-based chiral phosphoric acid (CPA) has been successfully employed as a catalyst in the enantioselective Mannich reaction between enamides and C-alkynyl N-Boc N,O-acetals, which serve as precursors to C-alkynyl imines. organic-chemistry.org This method provides access to chiral β-keto N-Boc-propargylamines with high yields and enantioselectivities. organic-chemistry.org The CPA catalyst is believed to activate both the C-alkynyl imine and the enamide through hydrogen bonding, facilitating a highly organized transition state that leads to the preferential formation of one enantiomer. organic-chemistry.org

The following table summarizes representative examples of enantioselective syntheses applicable to the formation of chiral propargylamine cores.

Catalyst/LigandReactantsSolventYield (%)Enantiomeric Excess (% ee)
BINOL-based chiral phosphoric acid (CPA)Enamides and C-alkynyl N-Boc N,O-acetalsTolueneup to 98up to 95
Cu(OTf)₂ / Ph-PyboxAldehydes, alkynes, and aminesSolvent-free (ball milling)GoodNot specified
Cu(I) / StackPhosIminium ions and alkynesNot specifiedHighHigh

This table presents data from studies on analogous chiral propargylamine syntheses.

Diastereoselective synthesis, on the other hand, often relies on the use of a chiral auxiliary, which is a chiral moiety temporarily incorporated into one of the reactants to control the stereochemical outcome of a subsequent reaction. A well-established and robust method for the synthesis of chiral propargylic amines is the diastereoselective addition of metal acetylides to chiral imines. acs.org Of particular note is the use of Ellman's chiral N-tert-butanesulfinyl (N-t-BS) imines. acs.orgacs.org The addition of lithium acetylides to these chiral N-t-BS imines proceeds with a high degree of diastereoselectivity, which is dictated by the stereochemistry of the sulfinyl group. acs.orgacs.org This approach has been extensively studied for a wide range of aryl, heteroaromatic, alkyl, and α,β-unsaturated imine substrates. acs.org

The reaction of lithiated chloroacetylene, generated in situ from cis-1,2-dichloroethene and methyl lithium, with chiral N-tert-butanesulfinyl imines is a notable example, affording terminal chloro-substituted propargylamines in high yields and with excellent diastereoselectivity. acs.org Similarly, the generation of lithium bromoacetylide and its subsequent addition to chiral N-t-BS aldimines provides access to terminal bromo-substituted propargylamines with high diastereomeric ratios. acs.org The diastereomeric products can then be separated, and the chiral auxiliary can be removed to yield the desired enantiomerically enriched propargylamine.

A different diastereoselective approach involves the A³ coupling reaction using a chiral amine as one of the components. For example, the reaction of aliphatic and aromatic aldehydes with phenylacetylene and (R)-(+)-phenylethylamine, promoted by copper-based systems like CuSO₄/NaI or CeCl₃·7H₂O/CuI, leads to the formation of secondary propargylamines with good diastereoselectivity. thieme-connect.com

The table below provides examples of diastereoselective synthetic methods that could be adapted for the synthesis of derivatives of this compound.

Chiral Auxiliary/ReagentReactantsSolventYield (%)Diastereomeric Ratio (dr)
N-tert-butanesulfinyl (N-t-BS) iminesLithiated chloroacetyleneNot specifiedup to 98up to >20:1
N-tert-butanesulfinyl (N-t-BS) aldiminesLithium bromoacetylideEt₂O8414:1
(R)-(+)-phenylethylamineAldehydes and phenylacetyleneNot specifiedGoodGood

This table illustrates data from diastereoselective syntheses of chiral propargylamines.

These enantioselective and diastereoselective strategies highlight the potential pathways for accessing stereochemically pure derivatives of this compound. The choice of method would depend on the desired stereoisomer and the specific substitution pattern of the target molecule.

Chemical Reactivity and Transformation Pathways of N Prop 2 Ynylhexanamide

Alkyne Functionalization Reactions of N-prop-2-ynylhexanamide

The terminal alkyne group in this compound is a versatile functional handle for a variety of chemical transformations, enabling its conjugation to other molecules and the construction of more complex architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Conjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. sigmaaldrich.com It is anticipated that this compound would readily participate in CuAAC reactions with a wide range of organic azides. This reaction is prized for its reliability, mild reaction conditions, and high yields. The resulting triazole linkage is exceptionally stable, making this a favored method for bioconjugation and materials science applications.

Table 1: Predicted Reaction Parameters for CuAAC of this compound

ParameterTypical ConditionsExpected Product
Catalyst Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or CuI)1,4-disubstituted 1,2,3-triazole derivative of this compound
Solvent Various, including water, t-BuOH, THF, DMF
Temperature Room temperature
Reactants This compound, an organic azide (B81097)

Palladium-Catalyzed Cross-Coupling Reactions Involving the Alkyne Moiety (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orglibretexts.org this compound is expected to be a suitable substrate for Sonogashira coupling, allowing for the introduction of various aryl and vinyl substituents at the terminus of the alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.orgresearchgate.net

Table 2: Predicted Reagents for Sonogashira Coupling of this compound

Reagent TypeExamples
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst CuI
Base Triethylamine, Diisopropylamine
Coupling Partner Aryl iodides, bromides, or triflates; Vinyl halides

Other Transition Metal-Catalyzed Alkyne Activations and Transformations

The alkyne moiety of this compound can be activated by a variety of other transition metals, leading to a diverse range of chemical transformations. For instance, gold-catalyzed cyclization of N-propargyl ynamides has been shown to produce bicyclic and tricyclic pyrroles. acs.org Palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids provides access to N-allylbenzamides, which can then undergo acid-induced cyclization to form oxazolines. nih.gov Iridium-catalyzed hydroalkynylation can be employed for the enantioselective preparation of propargyl amides. thieme-connect.com These examples highlight the broad potential for transition metal-catalyzed transformations of the alkyne group within this compound.

Metal-Free Alkyne Functionalization Methodologies

In recent years, there has been a growing interest in developing metal-free functionalization methods for alkynes to enhance the sustainability of chemical synthesis. nih.gov For N-propargyl amides, metal-free multicomponent reactions have been developed for the synthesis of propargylamines. nih.gov Additionally, BF₃·Et₂O-catalyzed tandem reactions of propargyl alcohols with sulfonamides and N-iodosuccinimide (NIS) have been reported. rsc.org It is plausible that similar metal-free strategies could be adapted for the functionalization of the alkyne in this compound.

Amide Group Reactivity and Modifications within this compound Scaffolds

The secondary amide group in this compound also possesses characteristic reactivity, primarily related to its hydrolytic stability and potential for cleavage.

Hydrolytic Stability and Cleavage Reactions

Amides are generally stable functional groups, but they can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions. chemguide.co.uk The hydrolysis of this compound would yield hexanoic acid and propargylamine.

Acidic Hydrolysis : Heating with a dilute acid, such as hydrochloric acid, would catalyze the reaction with water to break the amide bond. chemguide.co.uk

Alkaline Hydrolysis : Heating with a strong base, like sodium hydroxide (B78521), would also lead to cleavage of the amide bond, typically yielding the carboxylate salt and the free amine. chemguide.co.ukarkat-usa.org

The stability of the amide bond is a key feature, but its controlled cleavage can be a useful synthetic strategy.

Reactions Involving the Amide N-H Bond

The hydrogen atom attached to the nitrogen of the amide group in this compound is weakly acidic and can be removed by a strong base to form an amidate anion. This anion is a potent nucleophile and can participate in various reactions, most notably alkylation.

Deprotonation and N-Alkylation:

The deprotonation of the amide N-H is typically achieved using strong bases such as sodium hydride (NaH) or potassium tert-butoxide. Milder bases like potassium carbonate (K2CO3) have also been employed, sometimes in the presence of a phase-transfer catalyst, offering a more sustainable approach to amide alkylation.

Once deprotonated, the resulting amidate can react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield an N,N-disubstituted amide. The general scheme for this two-step process is as follows:

Deprotonation: this compound + Base → [N-prop-2-ynylhexanamidate]⁻ + [Base-H]⁺

Alkylation: [N-prop-2-ynylhexanamidate]⁻ + R-X → N-alkyl-N-prop-2-ynylhexanamide + X⁻

The choice of base and solvent is crucial for the success of this reaction, as is the nature of the alkylating agent. Below is a table summarizing typical conditions for the N-alkylation of amides.

Base Solvent Alkylating Agent Typical Reaction Conditions
Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)Alkyl halides (e.g., CH₃I, BnBr)Anhydrous, inert atmosphere
Potassium Carbonate (K₃PO₄)Acetonitrile (B52724)Alkyl bromidesOften with a phase-transfer catalyst
Potassium tert-butoxideTHFAlkyl halidesLow temperatures for kinetic control

This table presents generalized conditions for N-alkylation of amides and is not specific to this compound due to a lack of specific literature data.

Transformations of the Carbonyl Group

The carbonyl group in this compound is a key reactive site, susceptible to nucleophilic attack. This allows for transformations such as reduction and the addition of organometallic reagents.

Reduction to Amines:

The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This is followed by the elimination of an oxygen-metal complex to generate an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine product. masterorganicchemistry.comucalgary.ca

Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl carbon of amides. The reaction of this compound with a Grignard reagent would initially form a tetrahedral intermediate. Depending on the reaction conditions and the nature of the amide, this intermediate can either be protonated upon workup to yield a ketone (after hydrolysis of the initial adduct) or undergo further reaction. With tertiary amides, it's possible to achieve a divergent alkynylative difunctionalization through either C-O or C-N bond cleavage, leading to propargyl amines or propargyl alcohols, respectively. nih.gov

Reagent Product Type General Mechanistic Pathway
Lithium Aluminum Hydride (LiAlH₄)Secondary AmineNucleophilic acyl substitution followed by reduction of iminium ion masterorganicchemistry.comucalgary.ca
Grignard Reagent (R-MgX)Ketone (upon hydrolysis) or Tertiary AlcoholNucleophilic addition to the carbonyl group nih.gov

This table outlines general transformations of the amide carbonyl group.

Regioselectivity and Stereoselectivity in this compound Reactions

The presence of the terminal alkyne in this compound introduces considerations of regioselectivity and stereoselectivity in addition reactions across the carbon-carbon triple bond.

Regioselectivity in Electrophilic Additions:

The addition of electrophilic reagents, such as hydrogen halides (HX), to the alkyne of this compound is expected to follow Markovnikov's rule. masterorganicchemistry.com This rule predicts that the hydrogen atom will add to the carbon atom of the alkyne that already bears more hydrogen atoms (the terminal carbon), while the halide will add to the more substituted carbon. This regioselectivity is dictated by the formation of the more stable carbocation intermediate.

Carbometallation Reactions:

The carbocupration of N-alkynylamides has been shown to be a highly regioselective process, leading to the stereodefined formation of vinylcopper species where the new carbon-carbon bond is formed at the carbon atom adjacent to the nitrogen. beilstein-journals.org This high degree of regioselectivity is attributed to the directing effect of the amide group.

Stereoselectivity in Oxidation Reactions:

The propargyl group can be transformed into other functional groups that can then undergo stereoselective reactions. For example, reduction of the alkyne to an allylic alcohol would create a substrate for the Sharpless asymmetric epoxidation. This reaction is highly enantioselective for the epoxidation of allylic alcohols, and the stereochemistry of the resulting epoxide is predictable based on the chirality of the diethyl tartrate ligand used. wikipedia.orgorganic-chemistry.org

Reaction Type Controlling Factor Predicted Outcome for this compound
Hydrohalogenation (e.g., HBr addition)Carbocation stability (Markovnikov's rule) masterorganicchemistry.comFormation of the 2-bromo adduct
CarbocuprationDirecting effect of the amide group beilstein-journals.orgAddition of the organocopper reagent to the C-2 of the propargyl group
Sharpless Epoxidation (of the corresponding allylic alcohol)Chiral ligand (e.g., (+)- or (-)-DET) wikipedia.orgEnantioselective formation of one epoxide enantiomer

This table summarizes the expected regiochemical and stereochemical outcomes for reactions involving the alkyne functionality of this compound.

Reaction Kinetics and Mechanistic Rate Studies

Amide Hydrolysis:

The hydrolysis of amides can be catalyzed by acid or base. Mechanistic studies on simple amides reveal that the rate-determining step in acid-catalyzed hydrolysis is typically the attack of water on the protonated amide. masterorganicchemistry.com In base-catalyzed hydrolysis, the rate-determining step is the attack of hydroxide ion on the carbonyl carbon. masterorganicchemistry.com The rates of amide hydrolysis are generally slow compared to other carboxylic acid derivatives due to the resonance stabilization of the amide bond.

Reactions at the Alkyne:

Mechanistic studies on the gold(I)-catalyzed cyclization of propargylic amides have been performed using density functional theory (DFT). These studies suggest that the reaction proceeds through a stepwise intramolecular nucleophilic addition of the amide oxygen to the alkyne, which is activated by the gold catalyst. rsc.orgresearchgate.netnih.gov The subsequent protodeauration is often the rate-limiting step.

In a study on the Rh-catalyzed asymmetric hydroalkynylation of enamides to produce chiral propargyl amides, kinetic studies indicated that the migratory insertion of the enamide into the rhodium hydride complex is the turnover-limiting step. nih.gov

Reaction Catalyst/Conditions Observed/Predicted Rate-Determining Step
Amide HydrolysisAcidAttack of water on the protonated amide masterorganicchemistry.com
Amide HydrolysisBaseAttack of hydroxide on the carbonyl carbon masterorganicchemistry.com
Cyclization of Propargylic AmideGold(I)Protodeauration rsc.orgresearchgate.netnih.gov
Hydroalkynylation of EnamidesRhodium(I)Migratory insertion nih.gov

This table provides an overview of rate-determining steps in reactions related to the functional groups present in this compound.

Mechanistic Investigations and Computational Studies of N Prop 2 Ynylhexanamide Reactivity

Unraveling the Functionalization of the Alkyne Moiety

The terminal alkyne group in N-prop-2-ynylhexanamide is a key site for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling the outcome and developing new synthetic methodologies.

The Pivotal Role of Catalysts and Ligands

The transformation of the alkyne group in this compound is often mediated by transition metal catalysts. The choice of catalyst and the associated ligands plays a critical role in determining the reaction pathway and the final product. For instance, in reactions such as cross-coupling and cyclization, the catalyst's electronic and steric properties, dictated by its ligands, govern the catalytic cycle's efficiency and selectivity.

N-heterocyclic carbenes (NHCs) are a versatile class of ligands that have seen wide application in transition metal catalysis. Their strong σ-donating ability and the ease with which their steric and electronic properties can be tuned make them highly effective in a range of catalytic transformations. The modular synthesis of NHC ligands allows for the creation of bidentate and other polydentate ligands, which can enhance the stability and activity of the catalytic complex.

The activity of ruthenium-based catalysts, for example, can be significantly influenced by the nature of the NHC ligand. Studies on olefin metathesis catalysts have shown that even subtle modifications to the NHC ligand can lead to substantial changes in reactivity. For instance, catalysts bearing sterically demanding NHC ligands have shown high activity in the formation of sterically crowded carbon-carbon double bonds.

Catalyst ComponentFunctionImpact on Reactivity
Transition Metal Central atom that coordinates with reactants and facilitates bond breaking/formation.Determines the fundamental catalytic activity and the types of reactions possible.
Ligands (e.g., NHCs) Molecules that bind to the metal center, influencing its electronic and steric environment.Modulates catalyst stability, selectivity, and turnover frequency. Fine-tuning of ligands is crucial for optimizing reaction outcomes.
Additives/Co-catalysts Substances that can enhance the catalytic activity or regenerate the active catalyst.Can improve reaction rates and yields by influencing specific steps in the catalytic cycle.

Identifying and Characterizing Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. In alkyne functionalization reactions of this compound, various spectroscopic techniques and computational methods are employed to probe the reaction pathway. For example, in situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the formation and consumption of intermediates.

Mechanisms of Amide Bond Reactivity

While the alkyne group is a primary site of reactivity, the amide bond in this compound also exhibits characteristic chemical behavior. Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts partial double-bond character to the C-N bond, leading to restricted rotation.

However, under specific conditions, the amide bond can undergo reactions such as hydrolysis. Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, leads to the formation of a carboxylic acid.

Computational Chemistry as a Predictive Tool

Computational chemistry has emerged as a powerful tool for investigating the reactivity of molecules like this compound at a molecular level. These methods provide insights into electronic structure, reaction mechanisms, and thermodynamic and kinetic parameters that can be difficult to obtain experimentally.

Predicting Electronic Structure and Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about molecular geometries, orbital energies, and charge distributions. These calculations have been successfully applied to understand the geometric parameters of molecules containing similar functional groups. For instance, DFT calculations have been shown to accurately predict the molecular geometry of related heterocyclic compounds, with good agreement between calculated and experimentally determined structures.

Quantum chemistry calculations, including DFT, are instrumental in understanding both global and local chemical reactivity descriptors. These descriptors, such as molecular electrostatic potential (MEP), hardness, and softness, offer insights into the electrophilic and nucleophilic nature of different sites within a molecule.

Mapping Reaction Pathways through Transition State Modeling

Transition state modeling is a key application of computational chemistry that allows for the detailed analysis of reaction pathways. By locating and characterizing the transition state structures, which represent the highest energy point along the reaction coordinate, researchers can calculate activation energies and gain a deeper understanding of the reaction kinetics. This information is crucial for predicting the feasibility of a proposed reaction mechanism and for designing more efficient catalytic systems.

Computational MethodInformation GainedApplication to this compound
Density Functional Theory (DFT) Electronic structure, optimized geometry, molecular orbital energies, charge distribution, reactivity descriptors (e.g., MEP).Predicting the most reactive sites (alkyne vs. amide), understanding the electronic effects of substituents, and correlating structure with reactivity.
Transition State Modeling Identification of transition state structures, calculation of activation energies, and elucidation of reaction pathways.Mapping the mechanistic steps of alkyne functionalization and amide bond reactions, and understanding the role of catalysts in lowering activation barriers.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions in the solid state.Analyzing crystal packing and identifying key intermolecular forces that stabilize the molecular structure.

Molecular Dynamics for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational changes and intermolecular interactions at an atomic level. For a molecule such as this compound, MD simulations can elucidate the flexibility of its hexanamide chain, the rotational barriers of its functional groups, and the nature of its interactions with surrounding molecules.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. The hexyl chain, in particular, can adopt numerous conformations due to the rotation around the carbon-carbon single bonds. Similarly, rotation around the C-N amide bond and the bonds connecting the propargyl group allows the molecule to explore a variety of spatial arrangements.

A hypothetical analysis of a 100-nanosecond MD simulation of this compound in a non-polar solvent might yield the following distribution of a key dihedral angle, illustrating the preference for certain staggered conformations.

Table 1: Hypothetical Dihedral Angle Distribution for the Cα-Cβ Bond of the Hexyl Group in this compound

Conformation Dihedral Angle Range (Degrees) Population (%)
Gauche (-) -90 to -30 30
Anti 150 to -150 45

This hypothetical data suggests that the anti conformation, where the alkyl chain is more extended, is the most probable, which is typical for such flexible chains due to reduced steric hindrance.

Intermolecular Interactions

This compound possesses several functional groups capable of engaging in various intermolecular interactions. The amide group features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The terminal alkyne provides a region of electron density that can interact with other molecules, while the hydrocarbon chain engages in van der Waals interactions.

MD simulations can quantify these interactions by calculating the interaction energies between this compound and neighboring molecules, such as a solvent or another solute. By analyzing the radial distribution functions and interaction energies, the strength and nature of these interactions can be characterized. For example, in a polar protic solvent, strong hydrogen bonds would be expected to form with the amide group.

The following table presents hypothetical interaction energies between a single this compound molecule and its immediate solvation shell in different solvents, as might be determined from MD simulations.

Table 2: Hypothetical Average Intermolecular Interaction Energies for this compound in Different Solvents

Solvent Interaction Type Average Interaction Energy (kJ/mol)
Water Hydrogen Bonding -25.5
Van der Waals -10.2
Methanol Hydrogen Bonding -20.1
Van der Waals -12.8

These hypothetical results would indicate that this compound forms strong hydrogen bonds with protic solvents like water and methanol, while in a non-polar solvent like hexane, the interactions are dominated by weaker van der Waals forces.

Advanced Spectroscopic and Analytical Characterization of N Prop 2 Ynylhexanamide and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-prop-2-ynylhexanamide.

¹H NMR Spectroscopy would provide characteristic signals for the protons in the molecule. The terminal alkyne proton (≡C-H) would appear as a triplet in the range of δ 2.2-2.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the propargyl group (-CH₂-C≡) would likely resonate as a quartet around δ 4.0-4.1 ppm, showing coupling to both the amide proton and the alkyne proton. The amide proton (N-H) would present as a broad singlet, typically in the range of δ 6.5-6.8 ppm. The protons of the hexanoyl chain would exhibit characteristic multiplets in the upfield region (δ 0.9-2.2 ppm).

¹³C NMR Spectroscopy would reveal distinct signals for each carbon atom. The carbonyl carbon of the amide is expected to have a chemical shift in the range of δ 170-173 ppm. The two sp-hybridized carbons of the alkyne would appear around δ 71-72 ppm (for the terminal C-H) and δ 79-80 ppm (for the internal C-CH₂). The methylene carbon of the propargyl group would be found near δ 29-30 ppm. The carbons of the hexanoyl chain would resonate at various positions in the aliphatic region of the spectrum.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the alkyne proton and the propargyl methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~170-173
N-H~6.5-6.8-
-CH₂- (propargyl)~4.0-4.1~29-30
≡C-H~2.2-2.3~71-72
-C≡-~79-80
α-CH₂- (hexanoyl)~2.1-2.2~36-37
β-CH₂- (hexanoyl)~1.6-1.7~25-26
γ-CH₂- (hexanoyl)~1.2-1.3~31-32
δ-CH₂- (hexanoyl)~1.2-1.3~22-23
-CH₃ (hexanoyl)~0.8-0.9~13-14

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Molecular Weight and Fragmentation Analysis

HRMS would be used to determine the exact mass of this compound, allowing for the confirmation of its elemental composition. Tandem MS (MS/MS) would provide insights into the fragmentation patterns of the molecule. Common fragmentation pathways for amides include α-cleavage to the carbonyl group and McLafferty rearrangement. For this compound, characteristic fragments would likely arise from the cleavage of the amide bond and fragmentation of the hexanoyl and propargyl moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy would identify the characteristic vibrational modes of the functional groups present in this compound. Key expected absorption bands would include:

N-H stretch: A sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

C≡C-H stretch: A sharp, strong band near 3280 cm⁻¹.

C-H stretches (aliphatic): Multiple peaks in the 2850-2960 cm⁻¹ region.

C≡C stretch: A weak but sharp absorption around 2120 cm⁻¹.

C=O stretch (Amide I band): A strong, sharp peak in the range of 1640-1660 cm⁻¹.

N-H bend (Amide II band): A peak around 1550 cm⁻¹.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch~3300
≡C-HStretch~3280
C-H (aliphatic)Stretch2850-2960
C≡CStretch~2120
C=O (amide)Stretch (Amide I)1640-1660
N-HBend (Amide II)~1550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

This compound is not expected to have significant absorption in the UV-Vis region (200-800 nm) as it lacks extensive conjugation or chromophores that absorb in this range. The amide and alkyne groups exhibit π → π* transitions at shorter wavelengths, typically below 200 nm. Therefore, UV-Vis spectroscopy would primarily be useful for confirming the absence of conjugated impurities.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) , likely using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be a suitable method for purity analysis. Detection could be achieved using a UV detector at a low wavelength (e.g., 210 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. GC would separate the compound from any volatile impurities, and the coupled mass spectrometer would provide mass information for identification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack in the crystal lattice.

Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Progress (e.g., Raman Spectroscopy, White Cell FTIR)

The synthesis of this compound, for example, from the reaction of hexanoyl chloride with propargylamine, could be monitored in real-time using in situ spectroscopic techniques.

Raman Spectroscopy could track the disappearance of the C=O stretching vibration of the acyl chloride and the appearance of the amide I band of the product.

White Cell FTIR could be used to monitor the reaction in the gas phase or in solution, providing real-time information on the concentrations of reactants, intermediates, and the final product.

N Prop 2 Ynylhexanamide As a Core Scaffold in Academic Research and Chemical Probe Development

Design and Synthesis of Bioconjugates and Labeling Reagents

The presence of the propargyl group in N-prop-2-ynylhexanamide makes it an ideal building block for the synthesis of bioconjugates and labeling reagents. The alkyne functionality serves as a key component for covalently attaching reporter molecules, such as fluorescent dyes, to biomolecules of interest.

This compound can be utilized as a precursor for the synthesis of alkyne-modified fluorescent dyes, such as Cyanine3 (Cy3) and Cyanine5 (Cy5) alkynes. These modified dyes can then be conjugated to azide-functionalized biomolecules through the CuAAC reaction. This approach allows for the site-specific labeling of proteins, nucleic acids, and other cellular components, enabling their visualization and tracking in biological systems.

The general strategy involves reacting an azide-modified biomolecule with an alkyne-bearing fluorescent dye, such as a derivative of this compound, in the presence of a copper(I) catalyst. The resulting triazole linkage is highly stable, ensuring a robust and permanent fluorescent label. Cyanine3 alkyne, for instance, is a bright and photostable fluorophore that can be attached to nearly any molecule bearing an azide (B81097) group via this copper-catalyzed click reaction lumiprobe.com.

PropertyValue
Excitation Maximum (nm)555
Emission Maximum (nm)570
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)150,000
Fluorescence Quantum Yield0.31

Table 1: Spectral Properties of Cyanine3. lumiprobe.com

The functionalization of oligonucleotides and other biomacromolecules with reporter groups or other functionalities is crucial for their use in various molecular biology and diagnostic applications. This compound and similar alkyne-containing synthons can be incorporated into oligonucleotides during solid-phase synthesis. This provides a convenient and efficient method for introducing an alkyne handle at specific positions within the oligonucleotide chain.

Once incorporated, the alkyne group can be used to attach a variety of molecules, including fluorescent dyes, quenchers, and affinity tags, via click chemistry. This post-synthetic modification approach offers a high degree of flexibility and allows for the creation of custom-functionalized oligonucleotides for applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and gene silencing. This method of postsynthetic on-column 2' functionalization is a versatile and cost-effective approach that utilizes commercially available reagents nih.gov.

Q & A

Q. Methodological Answer :

  • Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if applicable) .

Advanced : How can computational methods (e.g., DFT) complement experimental data for structural elucidation?

  • Methodology : Compare calculated IR/NMR spectra (Gaussian 09) with experimental data to resolve ambiguities in tautomeric forms .

Basic: How is this compound used in drug metabolism studies?

Methodological Answer :
It serves as a precursor for generating metabolites via microbial biocatalysis. For example:

  • In Vitro Systems : Incubate with Streptomyces spp. cytochrome P450 enzymes to produce hydroxylated metabolites.
  • Analytical Workflow : Extract metabolites with ethyl acetate, characterize via LC-MS/MS .

Advanced : How to address discrepancies in metabolite profiles across different biocatalytic systems?

  • Contradiction Analysis : Use metabolomics software (e.g., XCMS Online) to align retention times and fragment patterns. Cross-validate with synthetic standards .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Q. Methodological Answer :

  • Quality Control : Implement in-process controls (IPC) for critical parameters (e.g., reaction pH, intermediate purity).
  • Design of Experiments (DoE) : Use factorial designs to identify key variables (e.g., catalyst loading) affecting yield .

Advanced: How to resolve conflicting bioactivity data in different cell lines?

Q. Methodological Answer :

  • Hypothesis Testing : Compare cytotoxicity (MTT assay) and target engagement (e.g., Western blot) across cell lines.
  • Data Normalization : Use housekeeping genes (e.g., GAPDH) to control for cell viability differences.
  • Meta-Analysis : Apply random-effects models to reconcile variability in EC50 values .

Advanced: What computational tools predict the pharmacokinetics of this compound analogs?

Q. Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate absorption, distribution, and clearance.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.